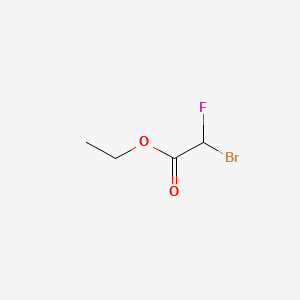

Ethyl bromofluoroacetate

Description

Significance in Organofluorine Chemistry

The field of organofluorine chemistry has expanded dramatically due to the profound impact of fluorine on the properties of organic molecules. Ethyl bromofluoroacetate serves as a key player in this arena, offering a convenient and versatile method for the introduction of a fluorinated carbon unit.

Role as a Versatile Fluorinated Building Block

This compound is widely recognized as a versatile building block in the synthesis of more complex fluorinated compounds. thermofisher.krrsc.org Its utility stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. Chemists utilize it as an intermediate in the synthesis of products such as polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines. thermofisher.kr

One of the notable applications of this compound is in the Reformatsky reaction. When treated with zinc, it forms a zinc enolate which can then react with aldehydes and ketones to produce α-fluoro-β-hydroxy esters. acs.org The addition of catalytic amounts of cerium(III) chloride has been shown to improve the yields and simplify the procedure for these reactions. acs.org

Furthermore, this compound is employed in cross-coupling reactions. For instance, it can be coupled with aryl boronic acids using a copper catalyst to form α-aryl-α-fluoroesters. nih.govrsc.org Palladium-catalyzed Suzuki cross-coupling reactions with aryl boronic acids have also been reported. researchgate.net These methods provide a direct route to α-fluoro-α-arylcarboxylic acid moieties, which are present in many biologically active compounds. rsc.org

More recently, visible light-induced reactions have expanded the synthetic utility of this compound. It has been used for the monofluoromethylenation of heteroarenes, such as benzofurans and benzothiophenes, providing a mild and efficient pathway to novel α-fluoro-α-heteroarylesters. rsc.orgrsc.org It has also been utilized in the synthesis of 18F-difluoromethylarenes for applications in positron emission tomography (PET) imaging, highlighting its importance in medicinal chemistry. nih.govrsc.org

Impact of Fluorine Incorporation on Molecular Properties and Applications

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comnumberanalytics.comcas.cn This is due to fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. tandfonline.comcas.cnnih.gov

Physicochemical Properties:

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. numberanalytics.com This property is crucial for improving the bioavailability of drug candidates. tandfonline.com

Metabolic Stability: The carbon-fluorine bond is the strongest in organic chemistry, making it resistant to metabolic oxidation. nih.gov Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidation, thereby increasing the drug's half-life. nih.gov

Biological Applications:

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, through hydrogen bonds and other polar interactions, potentially increasing the binding affinity of a drug. numberanalytics.com

Conformational Effects: The substitution of hydrogen with fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological receptor. researchgate.net

The strategic incorporation of fluorine has become a common practice in drug discovery and development, with an estimated 20-30% of pharmaceuticals containing at least one fluorine atom. numberanalytics.com

Historical Context of α-Halo-α-fluoroesters in Organic Synthesis

The history of organofluorine chemistry dates back to the 19th century, even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound is attributed to Alexander Borodin in 1862, who achieved a halogen exchange reaction. nih.gov

The development of α-halo ketones as synthetic intermediates has a long history in organic chemistry. wikipedia.orgnih.gov These compounds are known for their reactivity as alkylating agents due to the electron-withdrawing nature of both the carbonyl group and the halogen atom. wikipedia.orgnih.gov This enhanced reactivity makes the α-carbon susceptible to nucleophilic attack. nih.gov

The synthesis of α-haloketones is typically achieved by the reaction of a carbonyl compound with a halogenating agent. wikipedia.org The introduction of fluorine into these structures, creating α-halo-α-fluoroesters, represented a significant advancement. Early methods for fluorination were often harsh and difficult to control. nih.gov However, the development of milder and more selective fluorinating reagents, such as Selectfluor, has facilitated the synthesis of these valuable compounds. organic-chemistry.org

The utility of α-halo-α-fluoroesters has been demonstrated in various synthetic transformations. For example, nickel-catalyzed stereoconvergent Negishi reactions of racemic α-halo-α-fluoroketones have been developed for the enantioselective synthesis of tertiary alkyl fluorides. acs.org This highlights the evolution of synthetic methods to control stereochemistry at fluorine-bearing carbon centers.

The journey of α-halo-α-fluoroesters from laboratory curiosities to indispensable tools in modern synthesis reflects the broader progress in organofluorine chemistry, driven by the continual search for new molecules with enhanced properties for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTPIRBQGESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905152 | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-55-8, 10-35-5 | |

| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Utilizing Ethyl Bromofluoroacetate

Carbon-Carbon Bond Forming Reactions

The reactivity of the carbon-bromine bond in ethyl bromofluoroacetate enables its participation in a range of reactions that create new carbon-carbon bonds. These methodologies are crucial for building the carbon skeletons of target molecules.

Reformatsky Reactions of this compound

The Reformatsky reaction is a well-established method for carbon-carbon bond formation that involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. byjus.com This reaction proceeds via the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group. byjus.com

The reaction of this compound with various aldehydes and ketones using zinc metal leads to the formation of α-fluoro-β-hydroxy esters. nih.govacs.org This transformation is a direct method for synthesizing these valuable fluorinated building blocks. The reaction involves the oxidative addition of zinc to the carbon-bromine bond of this compound, creating a zinc enolate that subsequently attacks the electrophilic carbonyl carbon of the aldehyde or ketone. An acidic workup then protonates the resulting alkoxide to yield the final β-hydroxy ester product. byjus.com These α-fluoro-β-hydroxy esters are versatile intermediates for the synthesis of more complex fluorinated molecules. nih.govacs.org

The efficiency of the Reformatsky reaction with this compound can be significantly enhanced through the use of catalysts. nih.govacs.orgresearchgate.net Research has shown that the addition of catalytic amounts of cerium(III) chloride (CeCl₃) improves reaction yields and simplifies the experimental procedure. nih.govacs.orgscribd.com The presence of CeCl₃ is particularly beneficial in reactions involving less reactive ketones. researchgate.net For instance, in reactions with aliphatic ketones, the use of a 2 mol% CeCl₃ catalyst can dramatically increase product yields from a range of 30-32% to as high as 89-92%. researchgate.net It is proposed that the reaction proceeds through the in situ generation of a more reactive organocerium reagent. researchgate.netscribd.com

Table 1: Effect of CeCl₃ Catalyst on Reformatsky Reaction Yields with Ketones

| Ketone Substrate | Condition | Yield (%) |

| Aliphatic Ketone | Uncatalyzed | 30-32 |

| Aliphatic Ketone | 2 mol% CeCl₃ | 89-92 |

This table illustrates the significant increase in product yield for the Reformatsky reaction between this compound and aliphatic ketones when catalyzed by cerium(III) chloride. researchgate.net

The formation of α-fluoro-β-hydroxy esters from the Reformatsky reaction introduces two new stereocenters, at the α- and β-carbons, leading to the potential for diastereomeric products (syn and anti). The reaction of this compound with aldehydes and ketones typically produces a diastereomeric mixture of these esters. nih.govacs.org In some cases, these diastereomers can be separated by physical methods such as crystallization or column chromatography. nih.govacs.org

For achieving greater control over the stereochemical outcome, chemoenzymatic methods have been developed. A robust chemoenzymatic approach allows for the synthesis of α-fluoro-β-hydroxy esters with high diastereoselectivity and enantioselectivity. nih.govwhiterose.ac.uk For example, the use of trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase (B8822740) can catalyze the reaction between fluoropyruvate (as a fluoroacetate (B1212596) equivalent) and various aldehydes to yield predominantly syn-configured α-fluoro β-hydroxy carboxylic acids with greater than 98% enantiomeric excess. nih.govwhiterose.ac.uk This highlights the power of biocatalysis in overcoming challenges of stereocontrol in fluorinated molecule synthesis.

Cross-Coupling Reactions Involving this compound

Beyond the classical Reformatsky reaction, this compound is a competent coupling partner in transition metal-catalyzed cross-coupling reactions, providing a modern and versatile route to α-aryl-α-fluoroacetates.

A palladium-catalyzed Negishi-type cross-coupling reaction has been developed for the construction of C(sp²)–CHF bonds. nih.gov This method facilitates the coupling of this compound with aryl iodides under mild reaction conditions. nih.govresearchgate.net The reaction is typically carried out in the presence of zinc dust, a palladium catalyst, and a suitable ligand. researchgate.net

In this process, a fluorinated Reformatsky reagent is generated in situ, which then participates in the palladium-catalyzed cross-coupling with the aryl iodide to form the desired α-fluoro-α-aryl acetate (B1210297). researchgate.net A successful system employs [Pd(π-cinnamyl)Cl]₂ as the catalyst precursor, Xantphos as the ligand, and tetrabutylammonium (B224687) bromide (TBAB) as an additive in tetrahydrofuran (B95107) (THF) as the solvent. nih.gov This methodology has been shown to be effective for a range of aryl iodides, affording the corresponding α-aryl-α-fluoroacetate products in good yields. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Various Aryl Iodides

| Aryl Iodide | Product | Yield (%) |

| 4-Iodoacetophenone | Ethyl 2-(4-acetylphenyl)-2-fluoroacetate | 85 |

| Methyl 4-iodobenzoate | Ethyl 2-fluoro-2-(4-(methoxycarbonyl)phenyl)acetate | 82 |

| 4-Iodonitrobenzene | Ethyl 2-fluoro-2-(4-nitrophenyl)acetate | 78 |

| 1-Iodo-4-methoxybenzene | Ethyl 2-fluoro-2-(4-methoxyphenyl)acetate | 75 |

| 2-Iodonaphthalene | Ethyl 2-fluoro-2-(naphthalen-2-yl)acetate | 88 |

This table presents the yields for the palladium-catalyzed coupling of this compound with a selection of substituted aryl iodides, demonstrating the versatility of the method. nih.gov

Palladium-Catalyzed Cross-Couplings

Reductive Coupling with Aryl Iodides for C(sp²)–CHF Bond Formation

A notable application of this compound is its use in palladium-catalyzed Negishi cross-coupling reactions to form C(sp²)–CHF bonds. researchgate.netacs.orgnovartis.comnih.gov This transformation is achieved under mild conditions and notably avoids the need for the pre-formation of organozinc reagents. researchgate.netacs.orgnovartis.comnih.gov The reaction demonstrates the utility of this method for creating a direct link between an aromatic ring and a monofluoromethyl group. researchgate.netacs.orgnovartis.comnih.gov

A study detailed the successful coupling of various aryl iodides with this compound. acs.orgnovartis.comnih.gov The process is significant as it represents a straightforward method for synthesizing α-aryl-α-fluoroacetates. acs.orgnovartis.comnih.gov

Suzuki-Type Cross-Coupling with Aryl Boronic Acids

The palladium-catalyzed Suzuki-type cross-coupling of this compound with aryl boronic acids offers a facile route to α-aryl-α-fluoroacetates. researchgate.netresearchgate.net This reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), and is effective for a range of aryl boronic acids, yielding moderate to good results. researchgate.net

Copper-Catalyzed Cross-Couplings with Aryl Boronic Acids

Copper catalysis provides an alternative and often more economical approach for the cross-coupling of this compound with aryl boronic acids. rsc.orgnih.govrug.nlrsc.org These reactions are crucial for synthesizing α-fluoroarylacetic acids, which can serve as precursors for further transformations, including the synthesis of ¹⁸F-difluoromethylarenes for positron emission tomography (PET). rsc.orgnih.govrug.nlrsc.org

The copper-catalyzed cross-coupling is a key step in a two-step sequence that involves an initial coupling reaction followed by hydrolysis. rsc.orgrug.nlrsc.org This methodology has been successfully applied to a variety of aryl boronic acids, demonstrating its broad applicability. researchgate.net

Table 1: Scope of Copper-Catalyzed Cross-Coupling of Aryl Boronic Acids with this compound researchgate.net

| Aryl Boronic Acid | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-2-fluoroacetic acid | 85 |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-2-fluoroacetic acid | 78 |

| 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-2-fluoroacetic acid | 72 |

| Naphthalene-2-boronic acid | 2-Fluoro-2-(naphthalen-2-yl)acetic acid | 65 |

Conditions: CuI (20 mol%), L3 (20 mol%), aryl boronic acid (1 equiv.), this compound (2 equiv.), Cs₂CO₃ (2 equiv.), toluene (B28343) (0.4 M) at 100 °C for 18 h, followed by one-pot hydrolysis with K₂CO₃ (10 equiv.), MeOH/H₂O (1:1), 5 h. Yields are of isolated products.

Radical Monofluoroalkylation Reactions

Radical reactions involving this compound have opened new avenues for the introduction of the monofluoromethyl group, particularly through C-H functionalization and additions to unsaturated bonds.

Cobalt-Catalyzed Oxidative Monofluoroalkylation of Alkynes

A cobalt-catalyzed oxidative monofluoroalkylation of alkynes using this compound has been developed, providing direct access to ethyl bromomonofluoroallyl acetates. researchgate.net This method is characterized by its excellent functional group compatibility and represents a general platform for constructing diverse C-CFHCOOEt bonds. researchgate.net The reaction proceeds under mild conditions and offers high stereoselectivity. researchgate.net

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. This approach has been successfully applied to radical reactions with this compound.

The direct monofluoromethylenation of heteroarenes such as benzofurans and benzothiophenes has been achieved using this compound under visible light photoredox conditions. rsc.orgrsc.org This method provides a convenient route to novel α-fluoro-α-heteroarylesters under mild reaction conditions and does not require pre-functionalization of the heteroaromatic substrate. rsc.orgrsc.org

The proposed mechanism involves the excitation of a photocatalyst, such as fac-Ir(ppy)₃, by visible light. rsc.org The excited photocatalyst then engages in a single-electron transfer with this compound to generate a radical intermediate. rsc.org This radical subsequently adds to the heteroarene, leading to the final product after oxidation and deprotonation. rsc.org

Coupling with Indoles and Anilines via Organocatalytic Activation

A visible-light-mediated, organocatalytic activation of this compound enables its coupling with indoles and anilines. acs.orgnih.gov This method employs Eosin Y as a photoredox catalyst, facilitating a transition-metal-free approach to the formation of two C(sp²)–C(sp³) bonds. acs.orgacs.org The reaction leads to the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives. acs.org The proposed mechanism involves the generation of an ethyl α-fluoroacetate radical through a single electron transfer from the excited photocatalyst to the this compound. rsc.org This radical is then intercepted by the nucleophilic indole (B1671886) or aniline (B41778). rsc.org

The reaction proceeds under mild conditions and demonstrates tolerance for various substitutions on the carbocyclic ring of the indole nucleus, including electron-rich aromatics. acs.org Both free (N-H) and N-substituted indoles, as well as N-substituted anilines, have been shown to be suitable substrates for this transformation. acs.org This methodology has also been successfully applied to the synthesis of unsymmetrical diarylacetates, featuring either two different indole moieties or an indole and an aniline moiety, albeit in moderate yields. acs.org

Table 1: Synthesis of Bisindolyl and Bisanilinoyl Acetate Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| Indole | Ethyl 2,2-di(1H-indol-3-yl)fluoroacetate | 83 acs.org |

Fluoroalkylation of Isocyanides for Phenanthridine (B189435) Derivatives

A unified and practical strategy for the synthesis of monofluoromethylated phenanthridine derivatives involves the visible-light-promoted fluoroalkylation of biphenyl (B1667301) isocyanides with this compound (EBFA). researchgate.netacs.org This reaction can be performed at room temperature and provides good to excellent chemical yields. researchgate.net The process can be carried out in a stepwise manner or as a one-pot procedure. researchgate.net

The initial step involves the alkylation of the biphenyl isocyanide with EBFA, which is promoted by a photocatalyst such as Ir(ppy)₃ under blue LED irradiation. acs.org This yields a 6-(alkoxycarbonyl)monofluoromethylated phenanthridine derivative. acs.org A broad range of 2-isocyanobiphenyl compounds react effectively with EBFA to produce these alkylated phenanthridine derivatives in satisfactory yields. acs.org The subsequent step is a hydrolysis and decarboxylation sequence, which smoothly converts the alkylated intermediates into the final 6-monofluoromethylated phenanthridine derivatives in high yields. acs.org

Table 2: Synthesis of Monofluoromethylated Phenanthridine Derivatives

| Biphenyl Isocyanide Substrate | Alkylation Product Yield (%) | Final Product Yield (%) |

|---|---|---|

| 2-Isocyanobiphenyl | 88 acs.org | 95 acs.org |

| 4'-Methoxy-2-isocyanobiphenyl | 85 acs.org | 92 acs.org |

| 4-Methoxy-2-isocyanobiphenyl | 75 acs.org | 96 acs.org |

Intermolecular Three-Component Fluoroalkylation Strategies

Intermolecular three-component reactions represent an efficient strategy for the rapid construction of molecular complexity. While broad research exists in three-component couplings involving fluorinated reagents, specific strategies centered on this compound are an area of focused investigation. For instance, visible-light-promoted, organic-dye-catalyzed three-component coupling reactions have been developed involving aldehydes, hydrazines, and bromodifluorinated reagents, showcasing the potential of such multicomponent approaches in fluoroalkylation. deepdyve.com These methodologies highlight the ongoing development of efficient synthetic routes to functionalized organofluorine compounds.

Michael Initiated Ring Closure (MIRC) Reactions

A highly diastereoselective method for the synthesis of functionalized monofluorinated cyclopropanes utilizes a Michael Initiated Ring Closure (MIRC) reaction. nih.govacs.org This approach involves the addition of quaternary ammonium (B1175870) salts, derived from this compound, to a variety of electron-deficient alkenes. nih.govacs.org The subsequent intramolecular cyclization provides efficient access to monofluorinated cyclopropanes, often with a high degree of diastereoselectivity and in good yields. nih.govacs.org This strategy is significant as it allows for the creation of cyclopropanes with a fluorinated quaternary center. acs.org

Carbon-Heteroatom Bond Forming Reactions

Synthesis of α-Fluoro-β-amino Esters

The synthesis of α-fluoro-β-amino esters can be achieved through various synthetic routes. One notable method involves the Reformatsky reaction. Catalyzed Reformatsky reactions of this compound with aldehydes and ketones, in the presence of a catalytic amount of cerium(III) chloride, can generate diastereomeric mixtures of α-fluoro-β-hydroxy esters. acs.org These can, in some cases, be separated to yield diastereomerically pure compounds. acs.org Subsequent chemical manipulations can then convert the β-hydroxy group to a β-amino group.

Furthermore, α-fluoro-β-amino esters can be obtained from the fluorodehydroxylation of N,N-dibenzyl derivatives of β-hydroxy-α-amino esters using reagents like diethylaminosulfur trifluoride (DAST). thieme-connect.com This reaction often proceeds with a high degree of stereoselectivity. thieme-connect.com The use of ketoreductase enzymes has also been explored for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters, which are themselves synthesized from this compound. alaska.edu These optically pure α-fluoro-β-hydroxy esters are valuable intermediates for the synthesis of medicinally relevant compounds, including fluorinated amino acids. alaska.edu

Incorporation into Peptide Structures: α-Fluoroglycine Residue Synthesis

The incorporation of fluorine into amino acids and peptides is a key strategy for designing biologically active molecules. nii.ac.jp this compound is a crucial starting material for the synthesis of peptides containing an α-fluoroglycine residue. nii.ac.jprsc.org A general method involves the Gabriel reaction of hydantoins with this compound. nii.ac.jprsc.org This reaction produces hydantoin-α-fluoroglycine-containing peptides, which are stable enough for further chemical manipulation. nii.ac.jp

These intermediates can then be incorporated into larger oligopeptides using standard peptide coupling techniques. nii.ac.jp For example, deprotection of the C-terminus of a synthesized dipeptide containing the α-fluoroglycine residue allows for subsequent coupling with another amino acid ester to form a tripeptide. nii.ac.jp Similarly, N-terminal chain elongation can be achieved by coupling with a Boc-protected amino acid. nii.ac.jp This methodology provides a viable route to carbonyl-bridged peptides containing the α-fluoroglycine residue, a structure that is otherwise difficult to access as free α-fluoroglycine is unstable. nii.ac.jp

Mechanistic Investigations of Ethyl Bromofluoroacetate Reactivity

Radical Pathways in Catalytic Transformations

The generation of radical species from ethyl bromofluoroacetate is a common feature in many of its catalytic transformations. These pathways often involve single-electron processes and can be probed through various experimental techniques.

Evidence for Monofluoroalkyl Radical Intermediates

A significant body of evidence points to the formation of the •CHFCOOEt radical as a key intermediate in reactions involving this compound. In visible-light photoredox catalysis, for instance, an excited iridium photocatalyst, fac-[Ir(ppy)3]*, can transfer a single electron to this compound, generating the monofluoroalkyl radical intermediate. rsc.org This radical species is then capable of engaging in subsequent reactions, such as addition to heteroarenes like benzofuran. rsc.org

Similar radical intermediates are proposed in transformations catalyzed by other metals. Mechanistic studies of cobalt-catalyzed additions to alkynes and nickel-catalyzed coupling reactions with α-bromo-α-fluoroketones also indicate the involvement of a monofluoroalkyl radical. researchgate.netacs.org A three-component reaction involving styrenes, (hetero)arenes, and this compound, synergistically catalyzed by light and copper(I), proceeds via a monofluoroalkyl arylation radical process. acs.org

Role of Single-Electron Transfer (SET) Processes

Single-Electron Transfer (SET) is a fundamental step in initiating the radical reactivity of this compound in many catalytic systems. rsc.orgresearchgate.net In visible-light-induced reactions, the process is well-defined: the photocatalyst, upon excitation by light, attains an energy level sufficient to act as a potent single-electron donor. It then reduces the this compound, cleaving the carbon-bromine bond to form the monofluoroalkyl radical and a bromide anion. rsc.org

A plausible mechanism for the visible-light-promoted monofluoromethylenation of heteroarenes highlights this process. The excited iridium complex (fac-[Ir(ppy)3]*) initiates a SET to this compound, which generates the crucial radical intermediate that drives the subsequent reaction steps. rsc.org Preliminary mechanistic investigations into palladium-catalyzed cross-coupling reactions of this compound with aryl iodides also suggest that a SET pathway may be operative. researchgate.net The generation of reactive radical intermediates through SET is a cornerstone of modern synthetic chemistry, enabling transformations under mild conditions. digitellinc.com

Radical-Trapping Experiments and Kinetic Studies

To experimentally validate the presence of radical intermediates, radical-trapping experiments are frequently employed. In the visible-light-induced reaction of this compound with benzofurans, the addition of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a well-known radical scavenger, completely suppresses the formation of the desired product. rsc.org This inhibition strongly supports a reaction mechanism proceeding through a radical pathway. rsc.org Similarly, control experiments for cobalt-catalyzed reactions have utilized radical traps to confirm the involvement of radical species. researchgate.net

Table 1: Summary of Control Experiments for Radical Pathway Investigation

| Experiment | Condition | Observation | Implication | Source(s) |

|---|---|---|---|---|

| Photocatalytic Reaction | Reaction run in the absence of visible light. | No reaction occurred. | Light is essential for photocatalyst excitation. | rsc.org |

| Photocatalytic Reaction | Reaction run in the absence of the fac-[Ir(ppy)3] catalyst. | No reaction occurred. | The photocatalyst is necessary for the reaction. | rsc.org |

| Photocatalytic Reaction | Addition of TEMPO (radical scavenger). | The reaction was completely inhibited. | The reaction proceeds via a radical intermediate. | rsc.org |

Radical Rebound Mechanisms in Nickel-Mediated Processes

In nickel-catalyzed cross-coupling reactions, a radical rebound mechanism is often invoked. researchgate.netresearchgate.net This pathway typically involves a Ni(I)/Ni(III) catalytic cycle. researchgate.netnih.gov The process is initiated by the reaction of a low-valent nickel species, such as Ni(I), with this compound to generate the monofluoroalkyl radical. nih.gov

This radical is then captured by a Ni(II) species in the catalytic cycle. nih.gov This "rebound" step forms a high-valent Ni(III) intermediate. researchgate.netnih.gov Subsequent reductive elimination from the Ni(III) complex forms the new carbon-carbon bond and regenerates a lower-valent nickel catalyst, allowing the cycle to continue. nih.govualberta.ca This mechanism, involving a homolytic substitution (S-H2) process, is a critical distinction from more conventional cross-coupling paradigms. researchgate.net The capture of alkyl radicals by Ni(II)-aryl complexes is kinetically rapid, with activation energies estimated to be in the range of 7.0-9.2 kcal/mol. nih.gov

Transition Metal Catalytic Cycles

While radical pathways are common, the reactivity of this compound can also be harnessed through concerted, non-radical transition metal catalytic cycles, particularly with palladium.

Palladium-Catalyzed Mechanistic Considerations

Palladium catalysts are effective for the cross-coupling of this compound with aryl iodides. researchgate.net One proposed mechanism involves a palladium-catalyzed reductive coupling process performed in the presence of zinc metal. researchgate.net In this pathway, it is suggested that a fluorinated Reformatsky reagent (a type of organozinc compound) is generated in situ from the reaction of this compound and zinc. researchgate.net

This organozinc intermediate then participates in the palladium catalytic cycle. It undergoes transmetalation to a Pd(0) complex, which has already undergone oxidative addition with the aryl iodide to form an arylpalladium(II) intermediate. Following the transmetalation, reductive elimination from the resulting diorganopalladium(II) complex yields the α-fluoro-α-aryl acetate (B1210297) product and regenerates the Pd(0) catalyst. researchgate.net While this pathway explains the observed products, some studies also suggest the potential for a Single Electron Transfer (SET) pathway to be involved in the catalytic cycle. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | BrCHFCOOEt |

| 2,2,6,6-tetramethylpiperidine-1-oxyl | TEMPO |

| Tris(2-phenylpyridine)iridium(III) | fac-[Ir(ppy)3] |

| Benzofuran | C8H6O |

| Styrene | C8H8 |

| Zinc | Zn |

| Aryl Iodide | Ar-I |

| Palladium | Pd |

| Nickel | Ni |

| Cobalt | Co |

| Copper | Cu |

| Bromide | Br⁻ |

| Xantphos | C39H32OP2 |

| N,O-dimethylhydroxylamine hydrochloride | [NH2(CH3)OCH3]Cl |

| Sodium Carbonate | Na2CO3 |

Cobalt-Catalyzed Mechanistic Studies

The reactivity of this compound under cobalt catalysis has been explored, particularly in the context of oxidative monofluoroalkylation of alkynes. researchgate.net Mechanistic studies suggest the involvement of a monofluoroalkyl radical within the catalytic cycle. This process offers a direct and versatile method for creating carbon-carbon bonds with the C-CFHCOOEt moiety from readily available alkynes, demonstrating broad functional group compatibility. researchgate.net

The proposed mechanism likely involves the in situ formation of a cobalt(I) species which then reacts with this compound. This is thought to proceed through a Co(I)/Co(II)/Co(III) catalytic cycle. Radical-trapping experiments support the intermediacy of difluoroalkyl radicals in related systems, lending credence to the hypothesis of a radical pathway in the monofluoroalkylation with this compound. researchgate.net This cobalt/ethyl bromofluoroacetate protocol serves as a general platform for a variety of radical monofluoroalkylation reactions. researchgate.net

Stereochemical Control and Asymmetric Induction

Diastereoselectivity in Reformatsky Adducts

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, is a classic method for forming β-hydroxy esters. When this compound is used as the α-haloester, the resulting α-fluoro-β-hydroxy ester products contain two adjacent stereocenters, leading to the formation of diastereomers (syn and anti).

The reaction of this compound with various aldehydes and ketones using zinc metal generates diastereomeric mixtures of α-fluoro-β-hydroxy esters. nih.govacs.org The level of diastereoselectivity can be influenced by the reaction conditions and the substrates used. In certain cases, the resulting diastereomers can be separated by physical methods such as crystallization or column flash chromatography. nih.govacs.org The use of catalytic amounts of cerium(III) chloride (CeCl₃) has been shown to improve reaction yields and simplify the procedure. nih.govacs.org Subsequent mild alkaline hydrolysis of the separated ester diastereomers provides access to diastereomerically pure α-fluoro-β-hydroxy acids. nih.govacs.org

Dynamic Reductive Kinetic Resolution in α-Fluoro-β-Ketoester Reduction

Dynamic reductive kinetic resolution (DYRKR) has emerged as a powerful strategy for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. These ketoester precursors can be synthesized through the Reformatsky reaction of an aldehyde with this compound, followed by an oxidation step using reagents like Dess-Martin periodinane. alaska.edu

In this process, commercially available ketoreductase (KRED) enzymes are used to reduce the racemic α-fluoro-β-keto esters. The key to DYRKR is the rapid racemization of the α-fluoro stereocenter under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product. Researchers have successfully employed this method to synthesize α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.eduresearchgate.net

Different enzymes can exhibit distinct stereoselectivities. For instance, two specific ketoreductases have been identified that selectively produce either the syn or the anti diastereomer. alaska.edu

| Enzyme | Predominant Product Isomer | Diastereomeric Excess | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| KRED 110 | anti (2S,3S) | High | High | Good |

| KRED 130 | syn (2S,3R) | High (less specific than KRED 110) | High | Good |

The absolute stereochemistry of the products was confirmed through Mosher ester analysis using ¹⁹F NMR spectroscopy. alaska.edu This enzymatic approach provides valuable access to enantiomerically and diastereomerically pure α-fluoro-β-hydroxy esters, which are important building blocks for medicinally relevant fluorinated compounds. alaska.edu

Enantioselective Approaches to Fluorinated Chirality Centers

The creation of fluorinated stereocenters with high enantioselectivity is a significant goal in organic synthesis. This compound is a key reagent in several transition-metal-catalyzed methods developed to achieve this.

One such approach is the palladium-catalyzed Negishi cross-coupling reaction. This method allows for the construction of C(sp²)–CHF bonds by coupling this compound with aryl iodides under mild conditions. acs.orgresearchgate.net This reaction involves the in situ generation of a fluorinated Reformatsky reagent that couples with the aryl iodide. researchgate.net

A more advanced strategy utilizes a synergistic catalytic system combining palladium with a chiral Lewis base. This dual-catalytic platform enables the direct and highly stereocontrolled coupling of α-fluoro-α-aryl acetates (derived from this compound) with allenes or 1,3-dienes. researchgate.net The use of axial-chiral Lewis bases is crucial, as they work in concert with the palladium catalyst to control both enantioselectivity and diastereoselectivity, leading to the formation of acyclic structures with fluorinated quaternary stereocenters. researchgate.net This method demonstrates broad substrate scope and high synthetic utility. researchgate.net

Catalytic Systems in Ethyl Bromofluoroacetate Chemistry

Transition Metal Catalysis

Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are highly effective catalysts for activating the C-Br bond in ethyl bromofluoroacetate. This section details the application of various transition metal-based catalysts in reactions with this reagent.

Cobalt-Based Catalysts

Cobalt catalysts have been utilized for the oxidative monofluoroalkylation of alkynes with this compound. researchgate.net This methodology provides direct access to ethyl bromomonofluoroallyl acetates from readily available alkynes. The reaction demonstrates good functional group compatibility and serves as a platform for various radical monofluoroalkylation reactions, enabling the construction of diverse C-CFHCOOEt bonds. researchgate.net For instance, a cobalt-catalyzed three-component difluoroalkylation-peroxidation of alkenes has also been developed, showcasing the versatility of cobalt in mediating radical processes with fluorinated reagents. researchgate.net

Key Research Finding: A study reported a cobalt-catalyzed oxidative monofluoroalkylation of alkynes using this compound, which proceeds efficiently and offers a pathway to a variety of functionalized allyl fluorides. researchgate.net

| Reaction Type | Catalyst System | Substrate | Product | Ref. |

| Oxidative Monofluoroalkylation | Co(acac)₂ | Alkynes | Ethyl bromomonofluoroallyl acetate (B1210297) | researchgate.net |

Copper-Based Catalysts

Copper-based catalysts are widely employed in reactions involving this compound, particularly in cross-coupling and difunctionalization reactions. A copper-catalyzed cross-coupling of this compound with aryl boronic acids has been developed. rsc.org This reaction, followed by in situ hydrolysis, yields α-fluoroarylacetic acids, which are valuable in medicinal chemistry. rsc.org

Furthermore, copper catalysis enables the regioselective bromodifluoroacetylation of alkenes, where ethyl bromodifluoroacetate acts as the difluoroacetylating reagent. nih.gov Mechanistic studies suggest that this transformation proceeds via an atom transfer radical addition (ATRA) process. nih.gov In another advancement, a synergistic approach using light and a copper(I) catalyst has been established for a three-component radical monofluoroalkyl arylation of styrenes with this compound and (hetero)arenes. nih.govacs.org This one-step reaction constructs two new C-C bonds and 1,1-di(hetero)aryl skeletons under mild conditions. nih.govacs.org

Research Highlights:

Cross-Coupling: A copper-catalyzed method was developed for the cross-coupling of this compound with aryl boronic acids. rsc.org

Three-Component Reaction: A light/copper(I) synergistic system catalyzes the reaction between styrenes, this compound, and (hetero)arenes. nih.govacs.org

| Reaction Type | Catalyst System | Reagents | Product Type | Ref. |

| Cross-Coupling | Copper Catalyst | This compound, Aryl boronic acid | α-Fluoroarylacetic acids | rsc.org |

| Monofluoroalkyl Arylation | Light/Copper(I) | This compound, Styrenes, (Hetero)arenes | 1,1-Di(hetero)aryl skeletons | nih.govacs.org |

| C-H Difluoroacetylation | Copper/B₂pin₂ | Ethyl bromodifluoroacetate, Aniline (B41778) | 3,3-Difluoro-2-oxindoles | mdpi.com |

Palladium-Based Catalysts

Palladium catalysts are highly effective for cross-coupling reactions that form C(sp²)–CHF bonds. A notable application is the palladium-catalyzed Negishi cross-coupling of this compound with aryl iodides. acs.orgnih.govresearchgate.net This reaction proceeds under mild conditions and efficiently produces α-aryl-α-fluoroacetates. acs.orgnih.gov The optimized system often utilizes a palladium precursor like [Pd(π-cinnamyl)Cl]₂ with a specific ligand such as Xantphos. lookchem.com This method is significant as it allows for the coupling to be conducted with catalytic amounts of the metal complex, representing an improvement over previously reported copper-mediated processes that required stoichiometric amounts of metal. acs.org

Synergistic palladium/Lewis base catalytic systems have also been developed to couple α-fluoro-α-aryl acetates (derived from this compound) with allenes or 1,3-dienes, enabling the construction of fluorinated quaternary stereocenters in acyclic systems. researchgate.net

Key Research Findings:

A palladium-catalyzed Negishi cross-coupling reaction was developed to construct C(sp²)–CHF bonds from aryl iodides and this compound under mild conditions. acs.orgnih.govresearchgate.net

The use of [Pd(π-cinnamyl)Cl]₂ as the catalyst precursor and Xantphos as the ligand in THF proved effective for this transformation. lookchem.com

| Reaction Type | Catalyst System | Coupling Partners | Product | Ref. |

| Negishi Cross-Coupling | [Pd(π-cinnamyl)Cl]₂ / Xantphos | Aryl Iodides, this compound, Zn | α-Aryl-α-fluoroacetate | acs.orgresearchgate.netlookchem.com |

| Suzuki Cross-Coupling | Palladium Catalyst / Lewis Base | α-Fluoro-α-aryl acetates, Allenes/1,3-Dienes | Acyclic fluorinated architectures | researchgate.net |

Nickel-Based Catalysts

Nickel-based catalytic systems have emerged as a powerful alternative for the monofluoroalkylation of aryl substrates. A nickel-catalyzed coupling reaction of α-bromo-α-fluoroketones with arylboronic acids provides an efficient route to 2-fluoro-1,2-diarylethanones. acs.org Mechanistic studies suggest the involvement of a monofluoroalkyl radical in the catalytic cycle. acs.org

Additionally, a nickel-catalyzed monofluoroalkylation of aryl bromides using ethyl chlorofluoroacetate has been developed, highlighting the potential of nickel to activate different α-halo-α-fluoroesters. researchgate.net In other work, bromofluoroacetate has been used as a radical precursor in nickel-catalyzed four-component carbonylations of 1,3-butadiene (B125203) and phenylboronic acid. nih.gov These reactions showcase nickel's utility in complex, multi-component transformations to build structurally diverse molecules. nih.gov

Research Highlights:

A nickel-catalyzed coupling of α-bromo-α-fluoroketones with arylboronic acids was reported. acs.org

Nickel catalysis enables four-component couplings involving 1,3-butadiene, arylboronic acids, and bromofluoroacetate as a radical precursor. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Cross-Coupling | Nickel Catalyst | α-Bromo-α-fluoroketones, Arylboronic acids | 2-Fluoro-1,2-diarylethanones | acs.org |

| Monofluoroalkylation | Nickel Catalyst / N and P ligands | Aryl bromides, Ethyl chlorofluoroacetate, Zn | Aryl monofluoroacetates | researchgate.net |

| Four-Component Carbonylation | Ni(OTf)₂ / Ligand | 1,3-Butadiene, Phenylboronic acid, Bromofluoroacetate, CO | β,γ-Unsaturated ketones | nih.gov |

Cerium-Based Catalysts

Cerium(III) chloride (CeCl₃) has been found to catalyze Reformatsky reactions involving this compound. The addition of catalytic amounts of CeCl₃ improves reaction yields and simplifies the procedure for the reaction between this compound, zinc, and various aldehydes and ketones. acs.org This method generates diastereomeric mixtures of α-fluoro-β-hydroxy esters, which can be hydrolyzed to the corresponding α-fluoro-β-hydroxy acids. acs.org

Key Research Finding: The use of catalytic CeCl₃ enhances the efficiency of the Reformatsky reaction with this compound, providing a straightforward route to α-fluoro-β-hydroxy esters. acs.org

| Reaction Type | Catalyst | Reagents | Product | Ref. |

| Reformatsky Reaction | CeCl₃ | This compound, Zn, Aldehydes/Ketones | α-Fluoro-β-hydroxy esters | acs.org |

Organocatalysis and Metal-Free Approaches

In addition to transition metal-based systems, organocatalysis and other metal-free methods have been developed for activating this compound, offering milder and more sustainable synthetic routes.

Visible light-mediated photoredox catalysis using organic dyes like Eosin Y has been shown to activate this compound. acs.orgacs.org This approach enables the coupling of the resulting radical with nucleophiles such as indoles and anilines, leading to the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives. acs.org This transition-metal-free method allows for the formation of two Csp²–Csp³ bonds under very mild conditions. acs.org

Another metal-free approach involves a photoinduced radical [2+2+1] carbocyclization of 1,7-enynes with bromofluoroacetate. researchgate.net This reaction proceeds through a cascade of fluoroalkylation, cyclizations, and oxidation steps to yield fused monofluorinated cyclopenta[c]quinolin-4-one derivatives. researchgate.net Furthermore, a visible light-induced monofluoromethylenation of heteroarenes like benzofurans and benzothiophenes with this compound has been achieved using an iridium photocatalyst, though metal-free alternatives are actively sought. rsc.org Decarboxylative fluoroalkylation of cinnamic acids using ethyl bromofluoroacetates under metal-free photoredox catalysis has also been reported. researchgate.net

Research Highlights:

Photoredox Catalysis: Eosin Y, an organic dye, catalyzes the activation of this compound under visible light for coupling with indoles and anilines. acs.orgacs.org

Cascade Reactions: A photoinduced, metal-free [2+2+1] carbocyclization of 1,7-enynes with bromofluoroacetate has been developed. researchgate.net

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Ref. |

| Csp²–Csp³ Bond Formation | Eosin Y / Visible Light | This compound, Indoles/Anilines | Bisindolyl/Bisanilinoyl acetates | acs.orgacs.org |

| [2+2+1] Carbocyclization | Light | 1,7-Enynes, Bromofluoroacetate | Fused monofluorinated cyclopenta[c]quinolin-4-ones | researchgate.net |

| Monofluoromethylenation | fac-Ir(ppy)₃ / Visible Light | Benzofurans/Benzothiophenes, this compound | α-Fluoro-α-heteroarylesters | rsc.org |

| Decarboxylative Fluoroalkylation | Metal-free Photoredox Catalysis | Cinnamic acids, Ethyl bromofluoroacetates | Fluoroalkylated Alkenes | researchgate.net |

Photoredox Organocatalysis (e.g., Eosin Y)

Photoredox organocatalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. rsc.org Eosin Y, a readily available and inexpensive organic dye, has been successfully employed as a metal-free photocatalyst to activate this compound. rsc.org This approach relies on the ability of Eosin Y to absorb visible light and initiate single-electron transfer (SET) processes, thereby generating reactive radical intermediates from otherwise stable precursors. mdpi.combeilstein-journals.org

In the context of this compound chemistry, Eosin Y-catalyzed photoredox transformations have been effectively used for the formation of new carbon-carbon bonds. acs.orgacs.orgacs.org A notable application is the coupling of this compound with nucleophiles such as indoles and anilines. acs.orgacs.orgacs.orgnih.govresearchgate.net This reaction, mediated by visible light, leads to the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives through the formation of two C(sp²)–C(sp³) bonds. nih.gov The process can also be adapted for the synthesis of unsymmetrical diarylacetates. acs.orgacs.org

The proposed mechanism for this transformation involves the initial excitation of Eosin Y by visible light. acs.org The excited state of Eosin Y then engages in a single-electron transfer with a suitable electron donor, such as an amine, to form the Eosin Y radical anion. acs.org This radical anion, a potent reductant, then transfers an electron to this compound, leading to the cleavage of the carbon-bromine bond and the formation of the ethyl α-fluoroacetate radical. acs.org This radical species is then intercepted by nucleophiles like indoles, initiating a sequence of steps that ultimately yield the diarylated acetate product. acs.orgrsc.org

A study on the coupling of this compound with indoles and anilines highlights the effectiveness of this catalytic system. acs.orgacs.org The reaction conditions and yields for the synthesis of various bisindolyl and bisanilinoyl acetate derivatives are summarized below.

| Entry | Indole (B1671886)/Aniline | Product | Yield (%) |

|---|---|---|---|

| 1 | Indole | Ethyl 2,2-di(1H-indol-3-yl)fluoroacetate | 85 |

| 2 | 2-Methylindole | Ethyl 2,2-bis(2-methyl-1H-indol-3-yl)fluoroacetate | 82 |

| 3 | 5-Methoxyindole | Ethyl 2,2-bis(5-methoxy-1H-indol-3-yl)fluoroacetate | 78 |

| 4 | N-Methylaniline | Ethyl 2,2-bis(4-(methylamino)phenyl)fluoroacetate | 75 |

| 5 | N-Ethylaniline | Ethyl 2,2-bis(4-(ethylamino)phenyl)fluoroacetate | 72 |

Visible Light Driven Transformations

Visible light-driven transformations represent a broad and rapidly advancing field in organic chemistry, offering sustainable and efficient synthetic routes. conicet.gov.ar These reactions utilize the energy of visible light, often in the presence of a photocatalyst, to drive chemical reactions that would otherwise require harsh conditions. rsc.orgrsc.org While photoredox organocatalysis with dyes like Eosin Y is a significant part of this field, other photocatalytic systems, including those based on transition metals, are also employed. researchgate.net

In the chemistry of this compound, visible light has been instrumental in promoting its use for the monofluoromethylenation of heteroarenes. rsc.orgrsc.org This process allows for the direct introduction of the ethoxycarbonylmonofluoromethyl group into heteroaromatic systems, providing access to novel α-fluoro-α-heteroarylesters. rsc.orgrsc.org

One study explored the visible light-induced monofluoromethylenation of benzofurans and benzothiophenes with this compound. rsc.org The investigation revealed that while Eosin Y was not an effective catalyst for this particular transformation, the iridium-based photocatalyst, fac-Ir(ppy)₃, successfully promoted the reaction under blue LED irradiation. rsc.org The proposed mechanism suggests that the excited state of the iridium photocatalyst engages in a single-electron transfer with this compound to generate a radical intermediate, which then adds to the heteroarene. rsc.org Subsequent oxidation and deprotonation steps afford the final monofluoromethylenated product. rsc.org

The scope of this visible light-promoted reaction was demonstrated with various substituted benzofurans and benzothiophenes, as detailed in the following table.

| Entry | Heteroarene | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzofuran | Ethyl 2-(benzofuran-2-yl)fluoroacetate | 55 |

| 2 | 5-Chlorobenzofuran | Ethyl 2-(5-chlorobenzofuran-2-yl)fluoroacetate | 62 |

| 3 | Benzothiophene | Ethyl 2-(benzothiophen-2-yl)fluoroacetate | 71 |

| 4 | 5-Methylbenzothiophene | Ethyl 2-(5-methylbenzothiophen-2-yl)fluoroacetate | 68 |

Furthermore, visible light has been utilized in the synthesis of mono- and difluoromethylated phenanthridine (B189435) derivatives from biphenyl (B1667301) isocyanides and this compound. researchgate.net This method, which can be performed as a one-pot or stepwise procedure, also employs an iridium photocatalyst (fac-Ir(ppy)₃) and proceeds at room temperature in good to excellent yields. researchgate.net

Applications and Derivatization in Advanced Organic Synthesis

Synthesis of Complex Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Ethyl bromofluoroacetate serves as a key reagent for the synthesis of a variety of fluorinated building blocks, enabling the construction of intricate molecular architectures.

The formation of a carbon-carbon bond at the fluorinated carbon center of this compound is a fundamental transformation for creating more complex structures. Various methodologies have been developed to achieve this, primarily through cross-coupling reactions.

One notable approach involves the copper-catalyzed cross-coupling of arylboronic acids with this compound. This reaction provides a direct route to α-fluoro-α-arylacetic acid esters. The optimal conditions for this transformation have been identified as using a copper(I) iodide (CuI) catalyst in the presence of a suitable ligand and a base. For instance, the reaction of an arylboronic acid with this compound using CuI and 2,2':6',2''-terpyridine as the ligand in toluene (B28343) at 100 °C affords the corresponding α-fluoro-α-arylacetate in good yield.

Table 1: Copper-Catalyzed Cross-Coupling of Arylboronic Acids with this compound

| Entry | Arylboronic Acid | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | [1,1'-Biphenyl]-4-ylboronic acid | 1,10-Phenanthroline | Dioxane | 7 |

| 2 | [1,1'-Biphenyl]-4-ylboronic acid | 2,2':6',2''-Terpyridine | Dioxane | 58 |

| 3 | [1,1'-Biphenyl]-4-ylboronic acid | 4,4'-Di-tert-butyl-2,2'-bipyridine | Toluene | 82 |

Data sourced from a study on the synthesis of 18F-difluoromethylarenes. nih.gov

Palladium catalysis has also been successfully employed for the cross-coupling of this compound with arylboronic acids, offering an alternative and efficient pathway to α-aryl-α-fluoroacetates.

The methodologies developed for the synthesis of α-fluoro-α-arylacetates can be extended to include heteroaromatic systems, providing access to valuable α-fluoro-α-heteroarylesters. These compounds are of significant interest in medicinal chemistry due to the prevalence of heterocyclic motifs in pharmaceuticals. By employing heteroarylboronic acids in copper- or palladium-catalyzed cross-coupling reactions, chemists can readily introduce the fluorinated ester moiety to a wide range of heterocyclic cores. The reaction conditions are generally similar to those used for their aryl counterparts, although optimization may be required depending on the specific heterocycle.

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, is a classic method for the formation of β-hydroxy esters. When this compound is used in this reaction, it provides a straightforward route to α-fluoro-β-hydroxy esters. The reaction proceeds through the formation of a zinc enolate, which then adds to the carbonyl group of an aldehyde or ketone. To improve the efficiency and yield of this transformation, catalytic amounts of cerium(III) chloride can be added. This modification has been shown to significantly enhance the reaction's performance, providing good to excellent yields of the desired products.

Table 2: Cerium-Catalyzed Reformatsky Reaction of this compound with Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate | 95 |

| 2 | Cyclohexanone | Ethyl 2-fluoro-2-(1-hydroxycyclohexyl)acetate | 85 |

| 3 | Acetophenone | Ethyl 2-fluoro-3-hydroxy-3-phenylbutanoate | 70 |

Yields are for the isolated products.

In addition to hydroxy derivatives, this compound is also a precursor for the synthesis of α-fluoro-β-amino esters and their derivatives. These compounds are valuable building blocks for the synthesis of fluorinated peptides and other biologically active molecules.

Radiosynthesis and Isotopic Labeling

The introduction of positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), into organic molecules is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. This compound has found a crucial application in this field for the preparation of ¹⁸F-labeled compounds.

A significant application of this compound is in the radiosynthesis of ¹⁸F-difluoromethylarenes ([¹⁸F]ArCF₂H). nih.gov This is achieved through a multi-step process that begins with the copper-catalyzed cross-coupling of an aryl boronic acid with this compound to form an α-fluoro-α-arylacetic acid ester. nih.gov This intermediate is then hydrolyzed to the corresponding carboxylic acid. nih.gov The final and key step is a manganese-mediated ¹⁸F-fluorodecarboxylation using cyclotron-produced [¹⁸F]fluoride. nih.gov This method provides a novel and efficient way to introduce the ¹⁸F-difluoromethyl group into aromatic systems, which are important motifs in many PET tracers. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of new functional groups into complex molecules at a late stage of the synthesis. This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the exploration of structure-activity relationships. This compound has been utilized in LSF strategies, particularly through visible-light-mediated reactions.

A notable example is the synthesis of monofluoromethylated phenanthridine (B189435) derivatives. nih.gov This transformation is achieved through a visible-light-promoted alkylation and decarboxylation sequence starting from biphenyl (B1667301) isocyanides and this compound. nih.gov The reaction proceeds under mild conditions at room temperature and provides the desired products in good to excellent yields. nih.gov This method showcases the potential of this compound as a reagent for the late-stage introduction of the valuable monofluoromethyl group into complex heterocyclic scaffolds. nih.gov

Monofluoromethylation of Pharmaceutically Relevant Molecules

While not a direct monofluoromethylating agent (adding a -CH2F group), this compound is a critical reagent for introducing the α-fluoroester moiety (-CHFCOOR) into organic molecules, which is a key step toward accessing monofluoromethylated structures and other fluorinated pharmaceutical building blocks. A primary method for this transformation is the Reformatsky reaction, where an organozinc enolate is generated from this compound and reacts with carbonyl compounds. wikipedia.orgthermofisher.com

The reaction with aldehydes and ketones produces α-fluoro-β-hydroxy esters, which are valuable chiral synthons for more complex, biologically active molecules. nih.gov Research has shown that the presence of catalytic amounts of cerium(III) chloride can improve yields and simplify the procedure. nih.gov The resulting diastereomeric mixtures of esters can often be separated, and subsequent mild alkaline hydrolysis yields diastereomerically pure α-fluoro-β-hydroxy acids. nih.gov These products are important precursors for fluorinated analogues of various bioactive compounds.

The table below summarizes the results of the cerium-catalyzed Reformatsky reaction between this compound and various carbonyl compounds.

| Carbonyl Compound | Product (α-fluoro-β-hydroxy ester) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Benzaldehyde | Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate | 85 | 55:45 |

| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-fluoro-3-hydroxypropanoate | 88 | 52:48 |

| Cyclohexanone | Ethyl 2-fluoro-2-(1-hydroxycyclohexyl)acetate | 75 | N/A |

| Acetophenone | Ethyl 2-fluoro-3-hydroxy-3-phenylbutanoate | 70 | 60:40 |

Application to Biologically Active Allyl Fluorides

Allyl fluorides are significant structural motifs in medicinal chemistry. This compound has been utilized in a cobalt-catalyzed oxidative monofluoroalkylation of alkynes to provide direct access to functionalized allyl derivatives. researchgate.netresearchgate.net This methodology facilitates the construction of ethyl bromomonofluoroallyl acetates from readily available alkyne starting materials, tolerating excellent functional group compatibility. researchgate.net The reaction proceeds under mild conditions and represents an efficient pathway for creating diverse C-CFHCOOEt bonds through a radical-mediated process. researchgate.net These products can be further transformed into various novel monofluoroalkylated natural product and pharmaceutical derivatives. researchgate.net

The general scheme for this transformation is presented below, highlighting the regio- and stereoselective nature of the addition across the alkyne.

| Alkyne Substrate (R1-C≡C-R2) | Catalyst System | Product | Key Features |

|---|---|---|---|

| Terminal Alkynes (e.g., Phenylacetylene) | Cobalt catalyst, Oxidant | (E)-ethyl 2-bromo-2-fluoro-4-phenylbut-3-enoate | High stereoselectivity for the E-isomer. |

| Internal Alkynes (e.g., Diphenylacetylene) | Cobalt catalyst, Oxidant | Ethyl 2-bromo-2-fluoro-3,4-diphenylbut-3-enoate | Good yields and functional group tolerance. |

Synthesis of Fluorinated Natural Product and Pharmaceutical Derivatives

The introduction of fluorine into natural products and pharmaceuticals can significantly enhance their metabolic stability and biological activity. chemimpex.com this compound serves as a key building block in the synthesis of such derivatives.

A notable application is in the radiosynthesis of 18F-labeled molecules for Positron Emission Tomography (PET) imaging. nih.govrsc.org A method has been developed to synthesize 18F-difluoromethylarenes from three components: an aryl boronic acid, this compound, and cyclotron-produced [18F]fluoride. nih.gov The process involves a key copper-catalyzed cross-coupling reaction between the aryl boronic acid and this compound to form a 2-fluoro-2-arylacetic acid precursor. This intermediate then undergoes a manganese-mediated 18F-fluorodecarboxylation to yield the final radiolabeled product. nih.gov

This strategy has been successfully applied to the synthesis of derivatives of bioactive molecules, including the lipid-lowering agent fenofibrate (B1672516) and the hormone estrone, demonstrating its utility in creating tools for drug discovery programs. nih.gov

The table below illustrates the scope of the copper-catalyzed cross-coupling reaction to form the 2-fluoro-2-arylacetic acid precursors. nih.gov

| Aryl Boronic Acid | Catalyst System | Product (2-fluoro-2-arylacetic acid) | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | CuI (20 mol%), L3 (20 mol%), Cs2CO3 | 2-fluoro-2-(4-methoxyphenyl)acetic acid | 85 |

| 4-(Phenoxy)phenylboronic acid | CuI (20 mol%), L3 (20 mol%), Cs2CO3 | 2-fluoro-2-(4-phenoxyphenyl)acetic acid | 91 |

| 4-(4-Chlorobenzoyl)phenylboronic acid (Fenofibrate precursor) | CuI (20 mol%), L3 (20 mol%), Cs2CO3 | 2-(4-(4-chlorobenzoyl)phenyl)-2-fluoroacetic acid | 72 |

| Naphthalene-2-boronic acid | CuI (20 mol%), L3 (20 mol%), Cs2CO3 | 2-fluoro-2-(naphthalen-2-yl)acetic acid | 75 |

Future Perspectives in Ethyl Bromofluoroacetate Research

Development of Novel Stereoselective Methodologies

A significant frontier in the application of ethyl bromofluoroacetate lies in the development of stereoselective reactions to control the configuration of the fluorine- and bromine-bearing stereocenter. The creation of this chiral center is a key step in the synthesis of many biologically active compounds.

Recent efforts have focused on asymmetric Reformatsky-type reactions. The use of chiral auxiliaries, ligands, and catalysts aims to induce facial selectivity during the addition of the organozinc intermediate to prochiral carbonyl compounds. For instance, the reaction of this compound with aldehydes and ketones can generate diastereomeric mixtures of α-fluoro-β-hydroxy esters. nih.govacs.org While some of these mixtures can be separated, direct stereoselective synthesis is a more efficient approach. Research in this area is exploring the use of chiral Lewis acids to catalyze the enantioselective synthesis of α-bromo-α-fluoro-β-hydroxyesters. nih.gov One approach involves the formation of a bromofluoroketene ethyl trimethylsilyl (B98337) acetal, which can then react with aldehydes in the presence of a chiral catalyst. nih.gov

The development of new chiral ligands is crucial for advancing these methodologies. Ligands derived from amino alcohols and other chiral scaffolds have shown promise in controlling the stereochemical outcome of reactions involving similar reagents. beilstein-journals.org Future work will likely focus on designing more effective and versatile chiral ligands specifically tailored for this compound, enabling higher levels of diastereoselectivity and enantioselectivity.

Table 1: Examples of Stereoselective Reactions

| Reactant 1 | Reactant 2 | Catalyst/Method | Product Type | Key Finding |

|---|---|---|---|---|

| This compound | Aldehydes/Ketones | Chiral Lewis Acid | α-bromo-α-fluoro-β-hydroxyesters | Potential for enantioselective synthesis. nih.gov |

| This compound | Aldehydes/Ketones | CeCl₃ | Diastereomeric α-fluoro-β-hydroxy esters | Improved yields and simplified procedure. nih.govacs.org |

Exploration of New Catalytic Systems

The discovery and application of new catalytic systems are paramount to unlocking the full synthetic potential of this compound. While zinc is traditionally used in the Reformatsky reaction, other metals and catalysts can offer different reactivity, selectivity, and milder reaction conditions.

Catalytic amounts of cerium(III) chloride (CeCl₃) have been shown to improve yields and simplify the procedure in Reformatsky reactions involving this compound. nih.govacs.org This demonstrates that moving beyond stoichiometric metals to catalytic systems is a viable and advantageous strategy. Other metals such as indium, samarium, and chromium have been used in Reformatsky-type reactions and their potential with this compound warrants further investigation. beilstein-journals.orgwikipedia.org

Palladium and copper catalysis represent another promising avenue. These transition metals are known to catalyze a wide range of cross-coupling reactions. For example, copper has been used to catalyze the Michael-type reaction of ethyl bromodifluoroacetate with α,β-unsaturated carbonyl compounds. wikipedia.org Similar copper-catalyzed cross-coupling reactions could be developed for this compound to form carbon-carbon and carbon-heteroatom bonds. rsc.org The development of palladium-catalyzed cross-coupling of this compound with aryl halides or triflates would provide a direct route to α-fluoro-α-aryl esters. acs.org

Future research will likely focus on:

Lewis Acid Catalysis: Exploring a broader range of Lewis acids to activate either the this compound or the electrophile.

Transition Metal Catalysis: Developing novel palladium, copper, nickel, or iron-based catalytic systems for cross-coupling and other transformations.

Organocatalysis: Investigating the use of small organic molecules as catalysts for stereoselective reactions.

Expansion of Substrate Scope and Reaction Types

Expanding the range of substrates and reaction types that can effectively utilize this compound is a key area for future development. While its reaction with aldehydes and ketones is well-established, its utility with other electrophiles is an area of active exploration.

The aza-Reformatsky reaction, involving the addition of the Reformatsky reagent to imines, provides access to valuable α-fluoro-β-amino esters. beilstein-journals.org Further development of this reaction with a wider variety of imines, including those derived from less reactive ketones and those bearing diverse functional groups, is a logical next step. Reactions with other electrophiles such as nitriles (the Blaise reaction), acid chlorides, and nitrones are also of significant interest. wikipedia.org

Furthermore, this compound can serve as a precursor to other reactive intermediates. Its use in generating fluorinated building blocks for the synthesis of compounds like fluoroolefins and fluorocyclopropanes is an area with considerable potential for expansion. nih.gov For instance, it is used in the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines. The addition of the corresponding organozinc reagent to lactones has also been investigated, providing a route to more complex fluorinated structures. researchgate.net

Future work will likely target:

Reactions with Diverse Electrophiles: Systematic studies on the reactivity of this compound with a broader range of imines, nitriles, esters, and acid chlorides.

Tandem/Cascade Reactions: Designing one-pot reactions where the initial product from an this compound reaction undergoes further in-situ transformation.

Synthesis of Heterocycles: Utilizing this compound in the construction of fluorinated heterocyclic compounds, which are prevalent in pharmaceuticals.

Computational Chemistry in Reaction Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool in modern organic synthesis. For reactions involving this compound, computational studies can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

By modeling the transition states of competing reaction pathways, computational chemistry can help explain observed diastereoselectivity and guide the design of more selective catalysts and chiral ligands. For example, DFT calculations have been used to support mechanistic studies in reactions involving similar difluoroacetate (B1230586) reagents, suggesting that a base can play an active role in the formation of key intermediates. rsc.org Understanding the structure of the Reformatsky reagent itself, which can exist as a dimer, is crucial for predicting its reactivity and stereoselectivity. wikipedia.orglibretexts.org Computational modeling can clarify the precise structure of the active species in solution.

Future applications of computational chemistry in this field include:

Mechanism Elucidation: Detailed computational studies of the Reformatsky and other reactions involving this compound to pinpoint the key factors controlling reactivity and selectivity.

Catalyst Design: In silico screening of potential catalysts and ligands to predict their effectiveness before undertaking experimental work.

Predicting Substrate Scope: Developing predictive models to understand how the electronic and steric properties of different substrates will affect reaction outcomes.

By integrating computational and experimental approaches, researchers can accelerate the development of new, highly efficient, and selective transformations using this compound, further solidifying its role as a key building block in fluorine chemistry.

Q & A

Q. What safety protocols are critical when handling EBFA in laboratory settings?

EBFA requires stringent safety measures due to its volatility and toxicity. Key protocols include:

- Ventilation : Use fume hoods or ensure adequate airflow to prevent vapor accumulation .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to avoid skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

- Emergency Response : For inhalation, move to fresh air; for skin contact, rinse thoroughly and remove contaminated clothing .

Q. What are the primary synthetic applications of EBFA in organic chemistry?

EBFA serves as a fluorinated building block in:

- Reformatsky Reactions : Catalyzed by CeCl₃, EBFA reacts with aldehydes/ketones to yield α-fluoro-β-hydroxy esters, precursors to fluorinated acids .

- Visible-Light Photocatalysis : Used in monofluoromethylation of heteroarenes (e.g., benzofurans, indoles) under blue light with fac-Ir(ppy)₃, achieving moderate-to-good yields .

Q. How does EBFA’s reactivity differ from non-fluorinated or difluorinated analogs?

The fluorine atom in EBFA lowers the LUMO energy, enhancing electrophilicity. Unlike ethyl bromodifluoroacetate (EBDFA), EBFA’s single fluorine allows selective radical generation under visible light, avoiding over-reduction .

Advanced Research Questions

Q. What mechanistic insights explain EBFA’s role in visible-light-induced fluoromethylation?

The reaction proceeds via:

- Single-Electron Transfer (SET) : fac-Ir(ppy)₃* donates an electron to EBFA, generating a bromofluoroacetate radical and bromide .

- Radical Addition : The radical adds to heteroarenes (e.g., benzofuran), forming a C–F bond. Subsequent oxidation and dehydration yield α-fluoro-α-heteroaryl esters .

- Key Evidence : Radical scavengers (e.g., TEMPO) suppress reactivity, confirming a radical pathway .

Q. How can diastereoselectivity be controlled in EBFA-mediated Reformatsky reactions?

Diastereomeric α-fluoro-β-hydroxy esters are formed in ratios influenced by:

- Catalysis : CeCl₃ improves yields (41–87%) and simplifies purification .

- Substrate Effects : Bulky aldehydes favor anti-addition due to steric hindrance, while ketones show lower selectivity .

- Resolution : Chiral chromatography or crystallization separates diastereomers, enabling access to enantiopure fluorinated acids .

Q. What challenges arise in EBFA-based fluoromethylation of electron-deficient heteroarenes?

Electron-poor substrates (e.g., nitrile-substituted benzofurans) exhibit reduced reactivity (≤22% yield) due to:

- Radical Stability : Electron-withdrawing groups destabilize radical intermediates, slowing addition .

- Competitive Pathways : Base-sensitive substrates may decompose under reaction conditions (e.g., K₂HPO₄ in DMF/H₂O) .

- Mitigation : Optimizing solvent polarity (e.g., DMF/H₂O) or using milder bases (e.g., NaHCO₃) can improve yields .

Q. How is EBFA utilized in radiopharmaceutical synthesis?

EBFA enables ¹⁸F-difluoromethylation of aryl boronic acids via a three-component reaction with [¹⁸F]fluoride, producing PET tracers. Key steps:

- Fluoride Displacement : [¹⁸F]⁻ replaces bromine in EBFA, forming ¹⁸F-labeled difluoromethyl intermediates.

- Suzuki Coupling : Intermediates cross-couple with boronic acids to yield ¹⁸F-arenes .

Contradictions and Limitations

Retrosynthesis Analysis